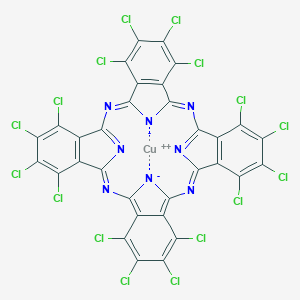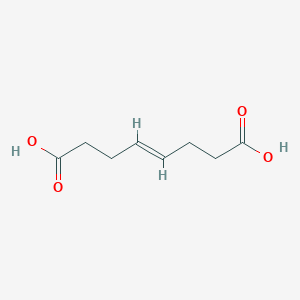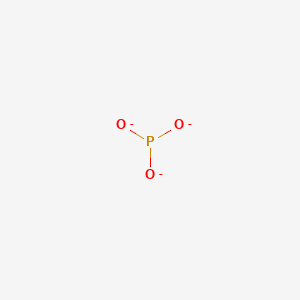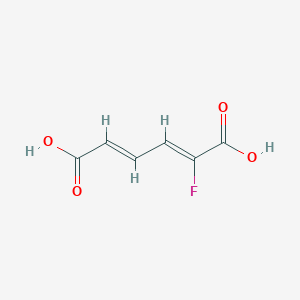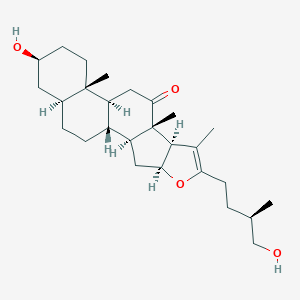
Pseudohecogenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudohecogenin is a steroidal sapogenin that is derived from plants such as Agave sisalana and Yucca schidigera. It has gained significant attention due to its potential applications in scientific research. Pseudohecogenin is known for its anti-inflammatory, antifungal, and antiviral properties.
Aplicaciones Científicas De Investigación
Pseudohecogenin has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. Pseudohecogenin has also been found to have antifungal and antiviral properties, which make it a potential candidate for the treatment of fungal and viral infections.
Mecanismo De Acción
The mechanism of action of pseudohecogenin is not fully understood. However, it is believed to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Pseudohecogenin has also been found to inhibit the growth of fungi and viruses by disrupting their cell membranes.
Efectos Bioquímicos Y Fisiológicos
Pseudohecogenin has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in the body, which can help in reducing inflammation. Pseudohecogenin has also been found to inhibit the growth of fungi and viruses, which can help in treating fungal and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using pseudohecogenin in lab experiments is its anti-inflammatory, antifungal, and antiviral properties. These properties make it a potential candidate for the treatment of various diseases. However, one of the limitations of using pseudohecogenin in lab experiments is its availability. Pseudohecogenin is not readily available, and its synthesis can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the study of pseudohecogenin. One of the future directions is to study its potential applications in the treatment of inflammatory diseases such as arthritis and asthma. Another future direction is to study its potential applications in the treatment of fungal and viral infections. Further research is also needed to understand the mechanism of action of pseudohecogenin and its biochemical and physiological effects.
Conclusion:
In conclusion, pseudohecogenin is a steroidal sapogenin that has gained significant attention due to its potential applications in scientific research. It has anti-inflammatory, antifungal, and antiviral properties, which make it a potential candidate for the treatment of various diseases. Pseudohecogenin can be synthesized from agave plants such as Agave sisalana, but its availability is limited. Further research is needed to understand the mechanism of action of pseudohecogenin and its potential applications in scientific research.
Métodos De Síntesis
Pseudohecogenin can be synthesized from agave plants such as Agave sisalana. The plant material is first extracted with ethanol, and the extract is then hydrolyzed with hydrochloric acid. The resulting aglycone is then purified using chromatography techniques to obtain pseudohecogenin.
Propiedades
Número CAS |
11005-20-2 |
|---|---|
Nombre del producto |
Pseudohecogenin |
Fórmula molecular |
C27H42O4 |
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-hydroxy-6-[(3R)-4-hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one |
InChI |
InChI=1S/C27H42O4/c1-15(14-28)5-8-22-16(2)25-23(31-22)12-21-19-7-6-17-11-18(29)9-10-26(17,3)20(19)13-24(30)27(21,25)4/h15,17-21,23,25,28-29H,5-14H2,1-4H3/t15-,17+,18+,19-,20+,21+,23+,25+,26+,27-/m1/s1 |
Clave InChI |
YHGXHXTZNBXLKF-RVKDJADKSA-N |
SMILES isomérico |
CC1=C(O[C@@H]2[C@H]1[C@@]3([C@@H](C2)[C@@H]4CC[C@H]5C[C@H](CC[C@@]5([C@H]4CC3=O)C)O)C)CC[C@@H](C)CO |
SMILES |
CC1=C(OC2C1C3(C(C2)C4CCC5CC(CCC5(C4CC3=O)C)O)C)CCC(C)CO |
SMILES canónico |
CC1=C(OC2C1C3(C(C2)C4CCC5CC(CCC5(C4CC3=O)C)O)C)CCC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



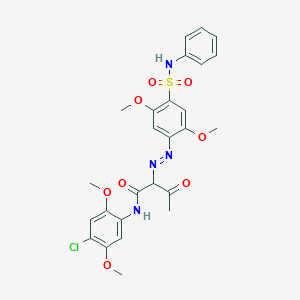
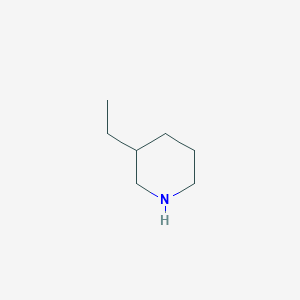
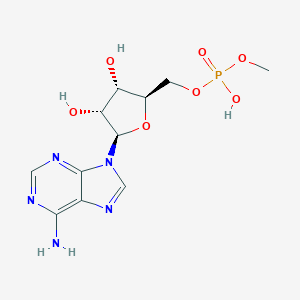
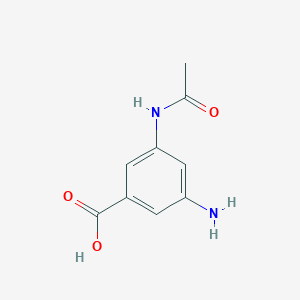
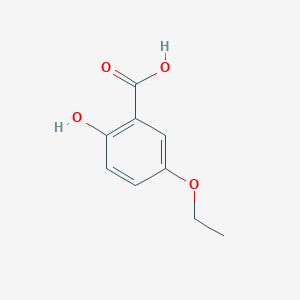
![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)
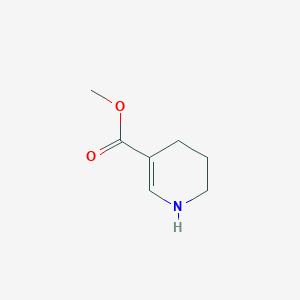

![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)

